2-(2-bromo-4-ethylphenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)acetamide
2-(2-bromo-4-ethylphenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1020993
InChI:
InChI=1S/C20H21BrN2O2S/c1-2-14-9-10-18(16(21)12-14)25-13-19(24)22-20(26)23-11-5-7-15-6-3-4-8-17(15)23/h3-4,6,8-10,12H,2,5,7,11,13H2,1H3,(H,22,24,26)
SMILES:
CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCCC3=CC=CC=C32)Br
Molecular Formula:
C20H21BrN2O2S
Molecular Weight:
433.4 g/mol
2-(2-bromo-4-ethylphenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)acetamide
CAS No.:
Cat. No.: VC1020993
Molecular Formula: C20H21BrN2O2S
Molecular Weight: 433.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21BrN2O2S |
|---|---|
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | 2-(2-bromo-4-ethylphenoxy)-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)acetamide |
| Standard InChI | InChI=1S/C20H21BrN2O2S/c1-2-14-9-10-18(16(21)12-14)25-13-19(24)22-20(26)23-11-5-7-15-6-3-4-8-17(15)23/h3-4,6,8-10,12H,2,5,7,11,13H2,1H3,(H,22,24,26) |
| Standard InChI Key | OHQCEUKSQMJRGA-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCCC3=CC=CC=C32)Br |
| Canonical SMILES | CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCCC3=CC=CC=C32)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator